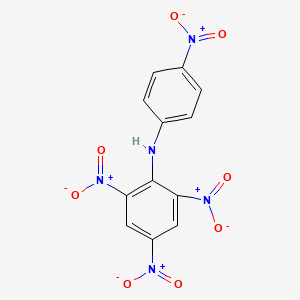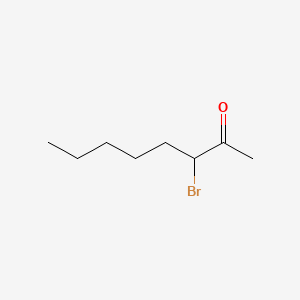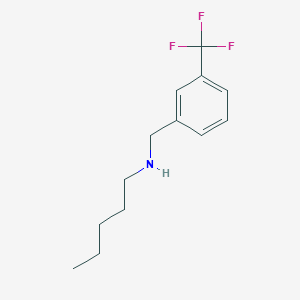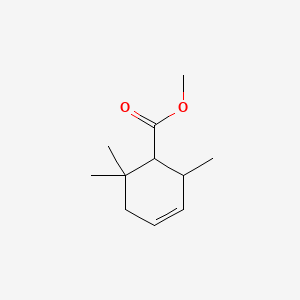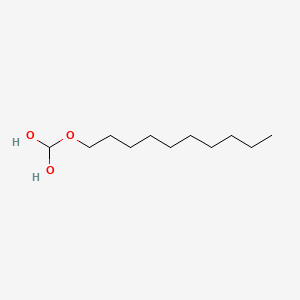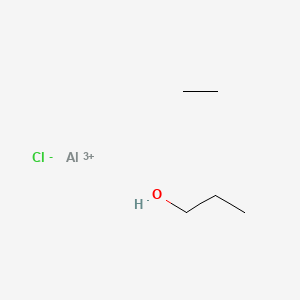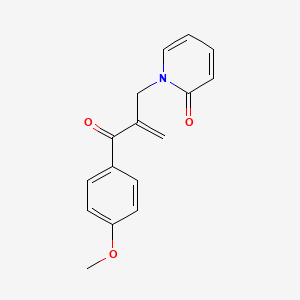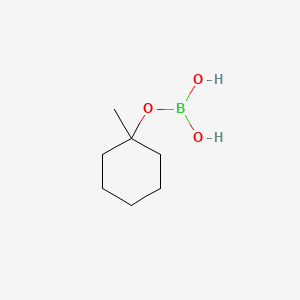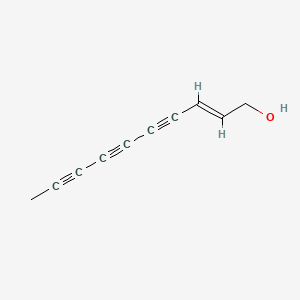
(Z)-2-Decene-4,6,8-triyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds (triyn) and a hydroxyl group (-ol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkyne precursors under specific conditions to form the triyn structure. The hydroxyl group is then introduced through a subsequent reaction, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Decene-4,6,8-triyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
(Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactive triple bonds make it a useful tool for labeling and tracking biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects depends on its interactions with molecular targets. The triple bonds can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to enzymes and receptors. These interactions can modulate biological pathways and processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Decene-4,6,8-triyn-1-ol: Similar structure but with different geometric configuration.
2-Decyne-4,6,8-triyn-1-ol: Lacks the Z-configuration, leading to different reactivity and properties.
2-Decene-4,6,8-triyn-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific geometric configuration and the presence of both triple bonds and a hydroxyl group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6071-46-1 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
Clé InChI |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
SMILES isomérique |
CC#CC#CC#C/C=C/CO |
SMILES canonique |
CC#CC#CC#CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




